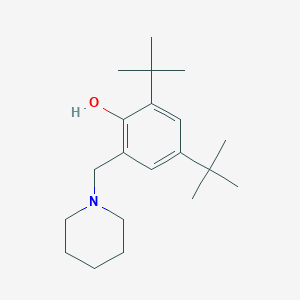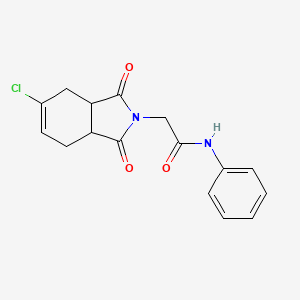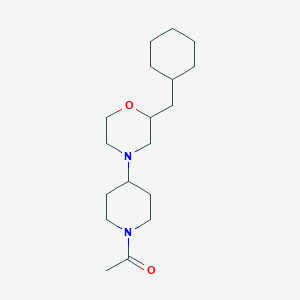
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol, also known as BHT-OP, is a synthetic antioxidant that is widely used in various industries, including food, cosmetics, and pharmaceuticals. Its chemical structure consists of a phenolic ring with a piperidine group attached to it. BHT-OP is known for its ability to prevent the oxidation of lipids and other organic compounds, which makes it an important ingredient in many products.
Mecanismo De Acción
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol works by donating a hydrogen atom to free radicals, which prevents them from reacting with other molecules and causing oxidative damage. 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol also chelates metal ions, such as iron and copper, which can catalyze the formation of free radicals. This dual mechanism of action makes 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol a highly effective antioxidant.
Biochemical and Physiological Effects:
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol has been shown to have various biochemical and physiological effects, including reducing lipid peroxidation, improving liver function, and reducing inflammation. 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol has also been shown to have neuroprotective effects and to improve cognitive function in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol may interfere with certain assays that rely on the generation of reactive oxygen species, such as the DCFH-DA assay. 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol may also interfere with the activity of certain enzymes, such as cytochrome P450 enzymes, which can affect the metabolism of drugs.
Direcciones Futuras
There are several future directions for research on 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol, including its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol may also have applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the mechanisms of action of 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol and its potential applications in various fields.
Métodos De Síntesis
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol can be synthesized using various methods, including the reaction of 2,4-di-tert-butylphenol with formaldehyde and piperidine in the presence of an acid catalyst. Another method involves the reaction of 2,4-di-tert-butylphenol with piperidine and chloroacetaldehyde in the presence of a base catalyst. Both methods result in the formation of 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol with high yields and purity.
Aplicaciones Científicas De Investigación
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol has been extensively studied for its antioxidant properties and its potential applications in various fields. In the food industry, 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol is used as a food preservative to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. In the cosmetics industry, 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol is used as an antioxidant to prevent the degradation of cosmetic products caused by exposure to air and light. In the pharmaceutical industry, 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol is used as an antioxidant to prevent the degradation of drugs and to improve their stability.
Propiedades
IUPAC Name |
2,4-ditert-butyl-6-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-19(2,3)16-12-15(14-21-10-8-7-9-11-21)18(22)17(13-16)20(4,5)6/h12-13,22H,7-11,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWXXZKUIUIDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(cyclopropylmethyl)-2-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6002746.png)
![2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6002765.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6002767.png)
![6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6002770.png)



![1-{2-[5-(1-ethyl-3-methyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B6002811.png)


![2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B6002832.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.5]octane-1-carboxamide](/img/structure/B6002840.png)
![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6002847.png)
![N-(2,4-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6002851.png)